molecular formula C19H14O7 B058092 6-Aldehydo-isoophiopogonone A CAS No. 112500-90-0

6-Aldehydo-isoophiopogonone A

Cat. No. B058092
M. Wt: 354.3 g/mol
InChI Key: RTHZSGZAVUIROF-UHFFFAOYSA-N
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Description

6-Aldehydo-isoophiopogonone A is a compound isolated from the fibrous roots of Ophiopogon japonicus (L. f.) Ker-Gawl. This compound, along with its analogues, has been obtained through specific chromatographic techniques and demonstrates significant purity levels, highlighting its potential for further chemical and biological studies (Zhou et al., 2019).

Synthesis Analysis

The synthesis of compounds similar to 6-Aldehydo-isoophiopogonone A often involves advanced organic synthesis techniques. For example, the vinylogous aldol reaction using the novel Lewis acid aluminum tris(2,6-di-2-naphthylphenoxide) (ATNP) showcases the type of methodologies that could be applied to synthesize structurally related compounds, offering high yields and selectivity (Gazaille & Sammakia, 2012). Additionally, asymmetric reactions, such as the Mukaiyama aldol reaction, are critical for introducing chiral centers, potentially applicable in the synthesis of 6-Aldehydo-isoophiopogonone A isomers (Gieseler & Kalesse, 2011).

Molecular Structure Analysis

Structural analysis of compounds like 6-Aldehydo-isoophiopogonone A involves detailed NMR spectroscopy and X-ray crystallography, providing insights into their stereochemistry and molecular conformation. For instance, the conformational analysis of N-acetyl N'-methylpipecolinamide derivatives offers an understanding of how substituents affect molecular geometry, which is relevant for comprehending the structure of 6-Aldehydo-isoophiopogonone A and its interactions (Swarbrick, Gosselin, & Lubell, 1999).

Chemical Reactions and Properties

The reactivity of 6-Aldehydo-isoophiopogonone A can be inferred from related studies, where the role of aldehydes in various chemical reactions is highlighted. For example, the synthesis of ynones from aldehydes under aerobic conditions suggests a pathway for modifying compounds like 6-Aldehydo-isoophiopogonone A, potentially altering its chemical properties for specific applications (Wang, Li, & Huang, 2014).

Scientific Research Applications

  • Pharmacognosy and Quality Control :

    • Liu De-kun (2011) developed a method for determining the contents of 6-Aldehydo-isoophiopogonone A in Radix Ophiopogonis using high-performance liquid chromatography (HPLC), which is significant for quality control in herbal medicine (Liu, 2011).
  • Isolation and Purification Techniques :

    • Yifeng Zhou et al. (2019) isolated homoisoflavonoid analogues, including 6-Aldehydo-isoophiopogonone A, from Ophiopogon japonicus using techniques like silica gel column chromatography and recycling high-speed counter-current chromatography (Zhou et al., 2019).
    • Cheng-jun Ma et al. (2009) used supercritical fluid extraction and high-speed counter-current chromatography for the extraction and purification of homoisoflavonoids including 6-Aldehydo-isoophiopogonone A from Ophiopogon japonicus (Ma et al., 2009).
  • Antimicrobial Activity :

    • H. Rahman et al. (2018) identified 6-Aldehydo-isoophiopogonone A in Glycyrrhiza glabra and noted its activity against multidrug-resistant bacteria, indicating its potential in addressing infectious diseases (Rahman et al., 2018).
  • Chemical Analysis and Characterization :

    • Zhu Yx et al. (1987) conducted studies on Ophiopogon japonicus, identifying homoisoflavonoids including 6-Aldehydo-isoophiopogonone A, contributing to the chemical characterization of this species (Zhu Yx et al., 1987).
  • Potential in Cancer Research :

    • Chang-xin Zhou et al. (2013) isolated various homoisoflavonoids, including 6-Aldehydo-isoophiopogonone A, from Ophiopogon japonicus and evaluated their cytotoxic activities, suggesting a potential role in cancer research (Zhou et al., 2013).
  • Exploration of Biochemical Properties :

    • The unique biochemical properties of aldehydes, like 6-Aldehydo-isoophiopogonone A, have been a subject of interest in various researches. For instance, I. Carrico et al. (2007) described a method for the site-specific introduction of aldehyde groups into recombinant proteins, underlining the versatility of aldehydes in protein engineering (Carrico et al., 2007).
  • Analytical Method Development :

    • Pintao Zeng et al. (2012) developed an HPLC method for the simultaneous determination of three homoisoflavonoids, including 6-Aldehydo-isoophiopogonone A, in Ophiopogon japonicus, important for analytical chemistry and pharmacology (Zeng et al., 2012).

Safety And Hazards

The safety and hazards of 6-Aldehydo-isoophiopogonone A are not explicitly mentioned in the search results .

Future Directions

The research on 6-Aldehydo-isoophiopogonone A might provide new perspectives on the inhibition mechanism of this compound on Tyr and functional research for the prevention and treatment of pigmented skin diseases and anti-browning of homoisoflavonoids as a food supplement .

properties

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-5,7-dihydroxy-8-methyl-4-oxochromene-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14O7/c1-9-16(21)12(6-20)18(23)15-17(22)11(7-24-19(9)15)4-10-2-3-13-14(5-10)26-8-25-13/h2-3,5-7,21,23H,4,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTHZSGZAVUIROF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC=C(C2=O)CC3=CC4=C(C=C3)OCO4)O)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Aldehydo-isoophiopogonone A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
21
Citations
C Ma, G Li, J Zhang, Q Zheng, X Fan… - Journal of separation …, 2009 - Wiley Online Library
… compounds including methylophiopogonanone A 6-aldehydo-isoophiopogonone A, and 6-… A (96.9% purity), 4.1 mg of 6aldehydo-isoophiopogonone A (98.3% purity) and 13.5 mg of 6-…
Y Zhou, L Wang, T Liu, Z Mao, Q Ge… - Acta Chromatographica, 2019 - akjournals.com
… For convenience, compounds 1 and 2 were named 6-aldehydo-isoophiopogonone A (1) and 6-aldehydo-isoophiopogonanone B (2), according to the chemical structures and previous …
Number of citations: 9 akjournals.com
Y Lin, D Zhu, J Qi, M Qin, B Yu - Journal of pharmaceutical and biomedical …, 2010 - Elsevier
Homoisoflavonoids were identified in Ophiopogon japonicus of two cultivation regions in China: Hang-maidong (grown in Zhejiang province) and Chuan-maidong (grown in Sichuan …
Number of citations: 71 www.sciencedirect.com
Y Wang, F Liu, Z Liang, L Peng, B Wang… - Iranian journal of …, 2017 - ncbi.nlm.nih.gov
… Therefore, peak 11, peak 15 and peak 16 were identified as 5,7-dihydroxy-4› -methoxy-6-methyl homoisoflavanone, 6-aldehydo-isoophiopogonone A and 6-formyl-isoophiopogon- …
Number of citations: 25 www.ncbi.nlm.nih.gov
J Mottaghipisheh, H Stuppner - International Journal of Molecular …, 2021 - mdpi.com
… High-speed counter-current chromatography (HSCCC) has been employed to isolate three known derivatives comprising methylophiopogonanone A, 6-aldehydo-isoophiopogonone A, …
Number of citations: 20 www.mdpi.com
Y Zhu, K Yan, G Tu - Phytochemistry, 1987 - Elsevier
The roots of Ophiopogon japonicus (Thunb) Ker-Gawl (known as Maidong in China) are widely used in traditional Chinese medicine. Homoisofkvonoids have been reported from 0. …
Number of citations: 40 www.sciencedirect.com
X Deng, J Xu, C Tong, F Shi… - Journal of separation …, 2020 - Wiley Online Library
… A, methylophiopogonanone A, ophiopogonanone E, methylophiopogonone B, methylophiopogonanone B, 6-aldehydo-isoophiopogonanone A, 6-aldehydo-isoophiopogonone A, …
YS Tian, PY Gong, Y Wu, S Chang, J Xu, BY Yu… - … of Chromatography B, 2019 - Elsevier
Atherosclerosis is a chronic disease and an important pathological process associated with cardiovascular disease. Endothelial dysfunction, vascular smooth muscle cells (VSMCs) …
Number of citations: 13 www.sciencedirect.com
C Lyu, C Kang, L Kang, J Yang, S Wang, Y He… - … of Pharmaceutical and …, 2020 - Elsevier
The root tuber of Ophiopogon japonicus (Thunb.) Ker-Gawl (“Maidong” in Chinese), with steroidal saponins and homoisoflavonoids as its representative chemical compositions, is a …
Number of citations: 17 www.sciencedirect.com
L Jiang, Y Qiu, Z Chen, L Luo, H Tang… - Journal of Liquid …, 2022 - Taylor & Francis
… 6-Aldehydo-isoophiopogonone A was eluted faster than Ophiopogonone C by reference … [ Citation 33 ] Hence, Peak 10 was identified as 6-Aldehydo-isoophiopogonone A, peak 12 was …
Number of citations: 1 www.tandfonline.com

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